7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is systematically named 7-bromopyrrolo[2,1-f]triazin-4-amine under IUPAC rules. This nomenclature reflects its bicyclic structure: a pyrrole ring fused to a triazine ring at positions 2 (pyrrole) and 1 (triazine), with a bromine substituent at position 7 and an amine group at position 4.
Alternative designations include:
- 4-Amino-7-bromo-pyrrolo[2,1-f]triazine
- 7-Bromo-pyrrolo[2,1-f]triazin-4-ylamine
- CAS Registry Number: 937046-98-5
The molecular formula is C₆H₅BrN₄ , with a molecular weight of 213.04 g/mol .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7-bromopyrrolo[2,1-f]triazin-4-amine | |
| CAS Number | 937046-98-5 | |
| Molecular Formula | C₆H₅BrN₄ | |
| Molecular Weight | 213.04 g/mol |
Molecular Geometry and Crystallographic Characteristics
The compound features a pyrrolo[2,1-f]triazine core, a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered triazine ring. The bromine atom occupies position 7 on the triazine ring, while the amine group is at position 4.
Key geometric features (inferred from analogous structures):
- Bond lengths :
- Bond angles :
Crystallographic data specific to this compound is not publicly available. However, density functional theory (DFT) models predict a planar bicyclic system with slight puckering in the pyrrole ring due to steric effects. The calculated density is 2.09 g/cm³ .
| Parameter | Value/Description | Source |
|---|---|---|
| Predicted Density | 2.09 g/cm³ | |
| Fused Ring System | Pyrrolo[2,1-f]triazine | |
| Substituent Positions | Bromine (C7), Amine (N4) |
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure is dominated by the aromatic bicyclic system and the electron-withdrawing bromine atom. Key findings include:
- Frontier Molecular Orbitals (FMOs) :
- Electrostatic Effects :
Computational studies (e.g., DFT) predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate kinetic stability. The dipole moment is estimated at 5.1 Debye , driven by the polar C-Br and N-H bonds.
| Electronic Property | Value/Description | Source |
|---|---|---|
| HOMO-LUMO Gap | ~4.2 eV | |
| Dipole Moment | ~5.1 Debye | |
| Aromatic System | Delocalized π-electrons in fused rings |
Properties
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJBESZJIGDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654685 | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-98-5 | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Intermediate I: 1-Boc-1-Aminopyrrole
Tert-butyl carbazate reacts with 2,5-dimethoxy tetrahydrofuran in the presence of 2N hydrochloric acid at 80°C for 10 hours. Solvents such as N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) are employed, with yields exceeding 85% after crystallization. The reaction proceeds via acid-catalyzed ring-opening and cyclization, forming the Boc-protected pyrrole core.
Formation of Intermediate II: 1-Boc-1-Amino-1H-Pyrrole-2-Carbonitrile
Intermediate I undergoes N-amination with methanesulfonic acid isocyanate under inert gas (nitrogen or argon) at 0–5°C. Anhydrous dichloromethane or acetonitrile serves as the solvent, achieving 78–82% yield after 30 minutes. The exothermic reaction requires precise temperature control to avoid decomposition.
Deprotection to Intermediate III: 1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride
Acidic deprotection using hydrogen chloride gas in ethyl acetate at 0°C removes the Boc group, yielding the hydrochloride salt in 90–92% purity. This step is critical for activating the amine group for subsequent cyclization.
Cyclization to Intermediate IV: 4-Aminopyrrolo[2,1-f][1, Triazine
Intermediate III reacts with formamidine acetate in dimethylformamide (DMF) at 78°C for 15 hours under argon. Anhydrous potassium carbonate acts as a base, facilitating ring closure with 68–70% isolated yield. The reaction mechanism involves nucleophilic attack and elimination, forming the triazine ring.
Bromination to Final Product
Intermediate IV is brominated using N-bromosuccinimide (NBS) in dichloromethane at −15°C. A 25% sodium sulfite solution quenches excess bromine, followed by extraction with ethyl acetate and sodium carbonate. This step achieves 80–82% yield, producing 7-bromopyrrolo[2,1-f][1,triazin-4-amine with >98% HPLC purity.
Table 1: Batch Synthesis Parameters and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | HCl, THF | NMP | 80°C | 10 h | 85% |
| 2 | MsNCO | DCM | 0–5°C | 0.5 h | 80% |
| 3 | HCl gas | EtOAc | 0°C | 1 h | 92% |
| 4 | Formamidine acetate | DMF | 78°C | 15 h | 70% |
| 5 | NBS | DCM | −15°C | 1 h | 82% |
Continuous-Flow Synthesis for Industrial Scalability
A breakthrough in production efficiency was achieved through a fully integrated continuous-flow system, reducing total residence time from 26.5 hours (batch) to 79 minutes. This method addresses safety concerns associated with exothermic reactions and cryogenic bromination.
Flow Reactor Design
The system comprises five interconnected modules:
-
Vilsmeier–Haack Reaction Module : Pyrrole reacts with phosphoryl chloride (POCl₃) and DMF at 50°C, generating an electrophilic intermediate.
-
N-Amination Module : Methanesulfonyl isocyanate is introduced via T-mixer, with residence time controlled to 8 minutes.
-
Oxidative Cyclization Module : Hydrogen peroxide in acetic acid mediates ring closure at 70°C.
-
Bromination Module : NBS in acetonitrile reacts at −10°C using a cryogenic flow cell.
-
Workup Unit : In-line liquid-liquid separation removes inorganic salts, followed by centrifugal drying.
Performance Metrics
-
Throughput : 2.96 g·h⁻¹
-
Isolated Yield : 14.1% (over five steps)
-
Purity : 97.3% (LC-MS)
Table 2: Continuous-Flow vs. Batch Synthesis Comparison
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Total Time | 26.5 h | 1.3 h |
| Yield | 42% (overall) | 14.1% |
| Temperature Control | Challenging | Precise |
| Scalability | Limited | High |
| Safety | Moderate | Improved |
Alternative Bromination Strategies
While NBS is the standard brominating agent, recent studies explore alternatives:
Dibromohydantoin (DBH) in Acetonitrile
DBH offers higher atomic efficiency (76%) compared to NBS (54%) at −20°C. However, post-reaction purification requires additional steps to remove hydantoin byproducts, limiting industrial adoption.
Electrochemical Bromination
Preliminary experiments using Pt electrodes in HBr/NaBr electrolyte show 62% yield at 1.2 V. This method eliminates stoichiometric brominating agents but faces challenges in product isolation.
Critical Analysis of Methodologies
Batch Synthesis Advantages
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,1-f][1,2,4]triazin-4-amines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including anticancer agents and inhibitors of protein arginine methyltransferase 5 (PRMT5).
Biological Research: The compound is studied for its potential biological activities and interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of PRMT5, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of arginine residues on target proteins. This inhibition can lead to alterations in gene expression and cellular functions, which are of particular interest in cancer research .
Comparison with Similar Compounds
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Structure and Properties : The iodo analogue (CAS: 1770840-43-1) replaces bromine with iodine, increasing molecular weight (213.03 vs. ~341.95 g/mol) and polarizability.
- Reactivity: Iodine’s larger atomic radius enhances leaving-group ability in cross-coupling reactions. For example, it reacts with ribonolactone in Remdesivir synthesis via Grignard intermediates .
- Synthesis: Prepared in batch processes with >90% yield using DMF-DMA in ethanol .
- Applications : Used interchangeably with the bromo analogue in Remdesivir routes but requires harsher reagents like TfOH .
Key Difference : The bromo derivative is favored industrially due to lower cost, reduced corrosivity, and compatibility with continuous flow synthesis .
Unsubstituted Pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Structure : Lacks halogen substituents (CAS: 159326-68-8, molecular formula: C₆H₆N₄).
- Reactivity : The absence of bromine limits electrophilic substitution but allows direct functionalization at the 7-position.
- Applications : Serves as a precursor for halogenated derivatives. Xylo-C-nucleosides derived from this core exhibit antiproliferative activity .
Key Difference : The bromo derivative’s enhanced lipophilicity and leaving-group capacity make it more versatile in nucleophilic aromatic substitution .
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
- Structure : Features bromine at the 5-position and chlorine at the 2-position (CAS: 1233143-59-3).
- Reactivity : Chlorine’s electron-withdrawing effect directs electrophilic attacks to specific ring positions.
- Applications : Used in kinase inhibitor development but less commonly than 7-bromo derivatives .
Key Difference : Positional isomerism significantly alters electronic properties and biological target specificity.
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine
- Structure : Incorporates bromine at the 7-position, chlorine at the 4-position, and a benzyl group at the 2-amine (CAS: 1936113-64-2).
- Applications : Explored as an ALK1 inhibitor for antiangiogenic therapies .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Bromine’s balance of reactivity and cost makes it superior to iodine for large-scale applications, while chlorine derivatives offer tailored electronic effects .
- Synthetic Advancements : Continuous flow methods for the bromo compound reduce hazardous intermediate handling and improve throughput .
- Biological Activity : Substituent position and type (e.g., bromo vs. piperazinylphenyl) dictate target selectivity, as seen in PI3Kδ inhibitors .
Biological Activity
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, applications in drug development, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 213.03 g/mol
- CAS Number : 937046-98-5
The compound features a unique pyrrolo-triazine structure that contributes to its interaction with various biological targets.
Biological Activity
Pharmaceutical Applications
this compound has been identified as a key intermediate in the synthesis of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable for developing treatments for conditions such as depression and anxiety disorders .
Antiviral Properties
This compound has shown potential antiviral activity, particularly in the context of research related to Remdesivir, an antiviral medication used to treat COVID-19. The structural similarities allow for modifications that enhance efficacy against viral replication .
Agrochemical Uses
In agricultural chemistry, this compound is employed in the development of herbicides and fungicides. Its application aims to improve crop yields while reducing environmental impacts compared to traditional agrochemicals .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Effective against RNA viruses | |
| Neuropharmacological | Modulates neurotransmitter receptors | |
| Agrochemical | Used in herbicide and fungicide development |
Case Study: Antiviral Efficacy
A study investigated the antiviral properties of this compound against coronaviruses. The compound was modified to enhance its binding affinity to viral proteins. Results indicated a significant reduction in viral load in vitro, suggesting its potential as a therapeutic agent .
Case Study: Neurological Effects
In another study focusing on neurological applications, researchers synthesized derivatives of this compound and assessed their effects on serotonin receptors. The findings indicated that certain derivatives exhibited increased receptor affinity and selectivity, which could lead to the development of new antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
